Cas no 1241123-20-5 (2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)

2-Cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thienopyrimidinone core. Its unique structure, incorporating cyclopropyl, ethyl, and methyl substituents, confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The thienopyrimidinone scaffold is known for its bioactivity, particularly in kinase inhibition and antimicrobial applications. This compound's rigid cyclopropyl group enhances metabolic stability, while the ethyl and methyl groups fine-tune lipophilicity and binding affinity. Its well-defined synthesis route allows for scalable production, ensuring consistency in research and industrial applications. Suitable for further functionalization, it serves as a versatile building block in drug discovery and organic synthesis.
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one structure
1241123-20-5 structure
商品名:2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one
CAS番号:1241123-20-5
MF:C12H14N2OS
メガワット:234.317361354828
CID:6578162
PubChem ID:47069385

2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one
    • Thieno[2,3-d]pyrimidin-4(1H)-one, 2-cyclopropyl-5-ethyl-6-methyl-
    • インチ: 1S/C12H14N2OS/c1-3-8-6(2)16-12-9(8)11(15)13-10(14-12)7-4-5-7/h7H,3-5H2,1-2H3,(H,13,14,15)
    • InChIKey: AKZHDILNDSDIAO-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CC2)=NC(=O)C2C(CC)=C(C)SC=2N1

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Predicted)
  • ふってん: 422.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.03±0.20(Predicted)

2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1267594-5.0g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
5g
$1862.0 2023-06-08
Enamine
EN300-1267594-0.05g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
0.05g
$539.0 2023-06-08
Enamine
EN300-1267594-0.1g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
0.1g
$565.0 2023-06-08
Enamine
EN300-1267594-2.5g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
2.5g
$1260.0 2023-06-08
Enamine
EN300-1267594-0.25g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
0.25g
$591.0 2023-06-08
Enamine
EN300-1267594-0.5g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
0.5g
$616.0 2023-06-08
Enamine
EN300-1267594-2500mg
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5 90.0%
2500mg
$1260.0 2023-10-02
Enamine
EN300-1267594-10.0g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
10g
$2762.0 2023-06-08
Enamine
EN300-1267594-5000mg
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5 90.0%
5000mg
$1862.0 2023-10-02
Enamine
EN300-1267594-1.0g
2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
1241123-20-5
1g
$642.0 2023-06-08

2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報

Comprehensive Overview of 2-Cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 1241123-20-5)

The compound 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 1241123-20-5) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This thienopyrimidinone derivative is characterized by a fused bicyclic system comprising a thiophene ring and a pyrimidinone moiety, which is further substituted with cyclopropyl, ethyl, and methyl groups. These substitutions are critical for modulating the compound's physicochemical properties and biological interactions.

In recent years, the search for novel thienopyrimidinone derivatives has surged, driven by their diverse applications in drug discovery. Researchers are particularly interested in their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The 2-cyclopropyl-5-ethyl-6-methyl variant stands out due to its balanced lipophilicity and steric profile, which may enhance membrane permeability and target binding affinity. These attributes make it a promising candidate for further optimization in medicinal chemistry programs.

The synthesis of 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic transformations, including cyclocondensation reactions and functional group manipulations. Advanced spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography are employed to confirm its structure and purity. Analytical data reveal that the compound exhibits high stability under standard storage conditions, making it suitable for long-term research applications.

From a pharmacological perspective, this compound's thieno[2,3-d]pyrimidin-4-one core is analogous to purine bases, enabling it to interact with enzymes and receptors involved in nucleotide metabolism. Computational studies suggest that the cyclopropyl and ethyl substituents may contribute to selective binding to protein targets, reducing off-target effects—a key consideration in modern drug design. Such features align with the growing demand for selective small-molecule modulators in precision medicine.

Beyond therapeutics, CAS No. 1241123-20-5 has also been explored in material science. Its conjugated π-system and rigid architecture make it a potential building block for organic semiconductors or fluorescent probes. This dual applicability in life sciences and advanced materials underscores its interdisciplinary value, resonating with trends in convergence research.

Environmental and safety assessments indicate that the compound exhibits low acute toxicity in preliminary assays, though comprehensive toxicological profiling remains ongoing. Its biodegradability and ecotoxicological impact are subjects of active investigation, reflecting the pharmaceutical industry's emphasis on green chemistry principles.

In summary, 2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one represents a versatile scaffold with untapped potential across multiple domains. Its structural uniqueness, coupled with emerging applications, positions it as a molecule of sustained interest in both academic and industrial settings. Future research directions may include structure-activity relationship (SAR) studies and formulation development to unlock its full commercial and scientific value.

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